Home > Products > Screening Compounds P36337 > N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide - 1260923-40-7

N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Catalog Number: EVT-2987424
CAS Number: 1260923-40-7
Molecular Formula: C23H21ClN4O2
Molecular Weight: 420.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Compound Description: 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one serves as the starting compound for a series of modifications aimed at enhancing its antimicrobial activity. [] In this research, derivatives of this compound with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents at position 3 were synthesized and exhibited greater antimicrobial activity compared to the reference drug Streptomycin. [] These derivatives were then subject to docking studies to investigate their potential mechanism of action. []

Relevance: This compound highlights the 1,2,4-oxadiazol-5-ylmethyl substituent as a key feature for antimicrobial activity, similar to the 1,2,4-oxadiazol-5-yl group found in N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. [] Both compounds belong to a class of heterocyclic compounds which often demonstrate antimicrobial properties. []

2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: This compound, identified as BI 665915, represents a novel 5-lipoxygenase-activating protein (FLAP) inhibitor with excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of LTB4 synthesis in human whole blood (IC50 < 100 nM). [] It also exhibits a favorable cross-species drug metabolism and pharmacokinetics (DMPK) profile, predicted low human clearance, and low risk for potential drug-drug interactions. []

Relevance: Like N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, BI 665915 contains the 1,2,4-oxadiazole moiety, which plays a crucial role in its FLAP inhibitory activity. [] This structural similarity suggests potential exploration of FLAP inhibition as a possible biological activity for the target compound. []

1-acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: This compound was synthesized by reacting N-acetyl-2-indolinone with 3-(4-chloro)phenyl-5-chloromethyl-1,2,4-oxadiazole and its structure was characterized by single crystal X-ray diffraction. []

Relevance: While lacking the pyrrole ring and acetamide side chain, this compound shares the 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety with N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. [] This structural similarity highlights the importance of this specific oxadiazole derivative for potential biological activity. []

N,N′-Bis(1H-Pyrrol-1-yl)-1-[2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxamides

Compound Description: This class of compounds was synthesized through a series of reactions starting with 3-aryl-5-methyl-1,3,4-oxadiazolin-2-ones. [] The synthetic route involved the formation of 4-(2-hydroxyethyl)-2-aryl-5-methyl-2,4-dihydro-3H-1,2,4-triazolin-3-ones, followed by conversion to azido compounds and a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate. [] Subsequent transformations led to the target bis-(triazolinone-triazole)ethanes. []

Relevance: While not directly comparable in structure, this group of compounds emphasizes the use of 1,3-dipolar cycloaddition reactions for building complex heterocyclic systems, similar to the presence of the pyrrole and oxadiazole rings in N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. [] This suggests a common synthetic strategy for assembling such pharmacologically relevant molecules. []

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound was synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone and exhibits 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay. []

Relevance: While differing significantly in overall structure, this compound emphasizes the presence of the p-tolylaminoethyl moiety (similar to the 4-chlorophenylethyl group in the target compound) and its connection to a 1,2,4-triazole ring via a sulfur atom. [] This highlights the potential for utilizing substituted arylalkyl groups attached to heterocyclic rings for designing biologically active compounds, a strategy also employed in the development of N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. []

3-[4-Amino-3-(4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-3-(2-chlorophenyl)-1-phenylpropan-1-one

Compound Description: This compound has a 1,2,4-triazole ring which forms dihedral angles with three benzene rings. []

Relevance: Both this compound and N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide contain a 2-chlorophenyl moiety and an aromatic ring substituted with a methyl group (4-methylphenyl in this compound and 4-methylphenyl in the oxadiazole ring of the target compound). [] The presence of these common structural motifs suggests a potential shared interest in their biological activities.

3-(4-Amino-3-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-chlorophenyl)-1-phenylpropan-1-one

Compound Description: The 1,2,4-triazole ring in this molecule forms dihedral angles with a phenyl and chlorophenyl ring. []

Relevance: Similar to N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, this compound incorporates a 2-chlorophenyl moiety and a phenyl ring. [] Although the target compound features an oxadiazole ring instead of the triazole ring, the shared structural elements suggest a common interest in the exploration of these heterocyclic systems for biological activity. []

N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: These compounds were synthesized from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione and tested for cytotoxicity against human melanoma IGR39, human triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. [] These compounds displayed significant cytotoxicity, particularly against the melanoma cell line. []

Relevance: While incorporating a 1,2,4-triazole ring instead of the oxadiazole in the target compound, these compounds highlight the utilization of phenylaminoethyl moieties, similar to the 4-chlorophenylethyl group in N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. [] This common structural element, along with their demonstrated cytotoxicity, suggests the potential for exploring anticancer activity for the target compound. []

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4- oxadiazole (8a-n)

Compound Description: This series of compounds, featuring an azinane and 1,3,4-oxadiazole core, was synthesized and evaluated for its antibacterial potential. [] The compound 8g, with a 2-methylphenyl group, demonstrated the most potent inhibitory activity against various bacterial strains including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. []

Relevance: Although featuring a piperidine ring instead of pyrrole and a sulfonyl linker instead of an amide, these compounds share the core 1,3,4-oxadiazole moiety and the substituted acetamide side chain with N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. [] Their demonstrated antibacterial activity points towards a possible application for the target compound as well. []

3-bromo-N-(2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4-chloro-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (18)

Compound Description: This compound, part of a series of anthranilic diamides analogs containing 1,2,4- or 1,3,4-oxadiazole rings, was synthesized and characterized by 1H NMR, MS and elemental analyses. [] Its structure was confirmed by X-ray diffraction crystallography. [] These analogs exhibited larvicidal activities against Plutella xylostella and Spodoptera exigua. []

Relevance: This compound, like N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, showcases the presence of a 1,2,4-oxadiazole ring. [] While their overall structures differ significantly, the shared oxadiazole moiety suggests potential commonalities in their biological profiles. []

2-(5-oxo-4-(2-phenylhydrazono)-3-(trichloromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(1-(5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-yl)ethyl)acetamide (8a-h)

Compound Description: This series of compounds containing 1,3,4-oxadiazoles was synthesized using microwave irradiation to achieve higher yields, shorter reaction times, and cleaner reactions compared to traditional methods. []

Relevance: Though structurally different from N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, this group of compounds exemplifies the use of the 1,3,4-oxadiazole moiety. [] This structural similarity suggests a potential for overlapping biological activity profiles and highlights the versatility of the 1,3,4-oxadiazole ring in medicinal chemistry. []

methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate

Compound Description: This compound, the methyl ester of azilsartan, was synthesized via cyclization of methyl (Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate. []

Relevance: Although structurally different, both this compound and N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide contain a 1,2,4-oxadiazol-3-yl moiety. [] This common structural element, present in various pharmaceutical agents, suggests the potential for similar biological activity profiles. []

Properties

CAS Number

1260923-40-7

Product Name

N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9

InChI

InChI=1S/C23H21ClN4O2/c1-16-4-8-18(9-5-16)22-26-23(30-27-22)20-3-2-14-28(20)15-21(29)25-13-12-17-6-10-19(24)11-7-17/h2-11,14H,12-13,15H2,1H3,(H,25,29)

InChI Key

XXAXSJGFATZILP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCCC4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.